molecular formula C10H11N3O B11775249 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B11775249
M. Wt: 189.21 g/mol
InChI Key: IOTZAKSXYYYPKL-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazolone ring can be reduced to form pyrazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro-pyrazolones, while substitution reactions can produce a wide range of substituted pyrazolones.

Scientific Research Applications

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been studied for various applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Another pyrazolone derivative with similar biological activities.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug with a pyrazolone core.

    Metamizole: An analgesic and antipyretic drug with a pyrazolone structure.

Uniqueness

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other pyrazolone derivatives, it may exhibit distinct pharmacological properties or industrial applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3

InChI Key

IOTZAKSXYYYPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N)C2=CC=CC=C2

Origin of Product

United States

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